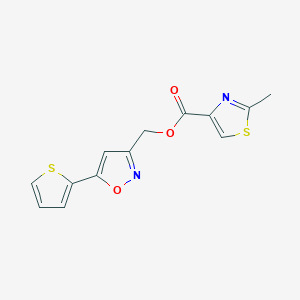
1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine, also known as DFB, is a chemical compound that has been widely studied in recent years due to its potential applications in scientific research.
Mecanismo De Acción
1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine works by binding to the dopamine transporter and blocking its ability to transport dopamine from the synapse back into the presynaptic neuron. This leads to an increase in dopamine levels in the synapse, which can have a variety of effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine are complex and depend on a variety of factors, including dose, route of administration, and individual differences in brain chemistry. In general, 1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine has been shown to increase dopamine levels in the brain, which can lead to changes in neuronal activity and behavior. It has also been found to have effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine in lab experiments is its potency and selectivity as a dopamine transporter inhibitor. This makes it a valuable tool for studying the role of dopamine in various neurological disorders, as well as for investigating the mechanisms underlying drug addiction and other behavioral disorders. However, there are also some limitations to using 1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine, including its potential for off-target effects on other neurotransmitter systems and its relatively short half-life in vivo.
Direcciones Futuras
There are many potential future directions for research on 1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine, including further investigation of its mechanisms of action and its effects on other neurotransmitter systems. Additionally, there is a need for more studies on the potential therapeutic applications of 1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine in neurological disorders, as well as its potential for abuse and addiction. Finally, there is a need for the development of more selective and potent dopamine transporter inhibitors that can be used in both basic and clinical research.
Métodos De Síntesis
1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine can be synthesized through a multi-step process involving the reaction between 2,5-difluorobenzyl chloride and sodium methoxide, followed by the reaction between the resulting intermediate and 4-methoxyphenylacetic acid. The final product is obtained through a cyclization reaction using trifluoroacetic acid.
Aplicaciones Científicas De Investigación
1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a potent and selective inhibitor of the dopamine transporter, which plays a crucial role in regulating dopamine levels in the brain. This makes 1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine a valuable tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and addiction.
Propiedades
IUPAC Name |
1-[(2,5-difluorophenyl)methylsulfonyl]-3-(4-methoxyphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO3S/c1-24-17-5-2-13(3-6-17)14-8-9-21(11-14)25(22,23)12-15-10-16(19)4-7-18(15)20/h2-7,10,14H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPNAHVVGATITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)S(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3020673.png)

![N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide](/img/structure/B3020677.png)




![3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B3020684.png)


![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3020689.png)

![Cyclopropyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3020694.png)